molecular formula C10H16ClNO B13660650 (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B13660650
M. Wt: 201.69 g/mol
InChI Key: XXWHFZDQWAXBMC-QRPNPIFTSA-N
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Description

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chiral phenethylamine derivative characterized by a substituted aromatic ring and a stereogenic center at the ethylamine moiety. The compound features a 4-methoxy group (electron-donating) and a 2-methyl group (steric bulk) on the phenyl ring, with the (S)-enantiomer configuration. Its molecular formula is C₁₀H₁₆ClNO, and it exists as a hydrochloride salt to enhance stability and solubility .

Structurally, the compound serves as a building block in organic synthesis, particularly for enantioselective drug development.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

(1S)-1-(4-methoxy-2-methylphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-7-6-9(12-3)4-5-10(7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m0./s1

InChI Key

XXWHFZDQWAXBMC-QRPNPIFTSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)[C@H](C)N.Cl

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(C)N.Cl

Origin of Product

United States

Preparation Methods

Comparative Analysis of Preparation Methods

Feature Patented Catalytic Hydrogenation Route Organolithium Addition Route SuFEx Functionalization
Starting Material 4-Methoxyacetophenone and (S)-α-methylbenzylamine 1-(4-Methoxyphenyl)ethan-1-amine 1-(4-Methoxyphenyl)ethan-1-amine derivatives
Key Reaction Type Imine formation, catalytic hydrogenation Ketimine formation, organolithium addition Sulfur fluoride exchange reactions
Stereochemical Control High enantiomeric purity (>99% ee) Dependent on chiral amine starting material Not stereoselective per se
Scalability Industrial scale feasible Laboratory scale, sensitive to conditions Laboratory scale
Purity of Final Product >99% chiral purity confirmed by HPLC Requires purification and chiral analysis Functionalization step, not final amine synthesis
Reaction Conditions Reflux, hydrogen atmosphere, mild temperatures Low temperature (-78°C), inert atmosphere Room temperature, mild conditions
Yield High (e.g., 105 g product from 100 g ketone) Moderate, dependent on reagent equivalents Variable, method development stage

Detailed Experimental Notes and Characterization

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or oximes.

    Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the amine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and physiological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

The biological and chemical behavior of phenethylamines is highly sensitive to aromatic ring substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine HCl 4-OCH₃, 2-CH₃ C₁₀H₁₆ClNO 213.70 Not explicitly provided Chiral synthon; potential receptor ligand
(S)-1-(4-Chloro-2-methylphenyl)ethanamine HCl 4-Cl, 2-CH₃ C₉H₁₃Cl₂N 218.12 1391435-45-2 Higher electronegativity; altered receptor binding
(S)-1-(4-Fluoro-2-methylphenyl)ethan-1-amine HCl 4-F, 2-CH₃ C₉H₁₃ClFN 189.66 2075820-33-4 Increased electronegativity; improved metabolic stability
(S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine HCl Pyridine ring (4-OCH₃) C₈H₁₃ClN₂O 204.66 1956437-42-5 Nitrogen heterocycle; enhanced hydrogen bonding
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine HCl (2C-D) 2,5-OCH₃, 4-CH₃ C₁₁H₁₈ClNO₂ 243.72 - Serotonin receptor agonist; psychoactive properties
Key Observations:
  • Electronic Effects : Replacing the 4-methoxy group with chloro (electron-withdrawing) increases polarity and may reduce membrane permeability . Fluoro substituents (smaller, electronegative) enhance metabolic stability compared to methoxy .
  • Heterocyclic Variants : Pyridine-based analogs (e.g., ) exhibit distinct electronic properties due to the nitrogen atom, altering solubility and target interactions .

Stereochemical Comparisons

Enantiomers of closely related compounds show divergent biological activities:

  • (S)- vs. (R)-1-(4-Chloro-2-methylphenyl)ethanamine HCl : Both enantiomers share a structural similarity score of 0.98, but the (S)-form likely exhibits different receptor binding kinetics due to chiral recognition .
  • 2C-D and 25T-NBOMe Derivatives : Stereochemistry in phenethylamines like 25T-NBOMe () critically influences serotonin receptor subtype selectivity, suggesting similar stereochemical dependencies for the target compound .

Physicochemical Properties

  • Solubility : Hydrochloride salts improve aqueous solubility across all analogs, facilitating in vitro studies .

Biological Activity

(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride, a chiral compound classified under phenethylamines, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a methyl group on the benzene ring, along with an amine group attached to the ethan-1-amine structure. Its molecular formula is C11H17ClN2O, with a molar mass of approximately 201.69 g/mol. The specific arrangement of substituents influences its biological activity and potential applications in pharmaceuticals.

1. Antimicrobial Properties

Research indicates that phenethylamines, including this compound, exhibit notable antimicrobial activity. A study on monomeric alkaloids showed that compounds with similar structures had minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organism
(S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine HClTBDTBD
PA-10.0039 - 0.025S. aureus, E. coli
Other derivatives4.69 - 22.9B. subtilis, S. aureus

2. Antitumor Activity

The compound's structural analogs have shown potential antitumor activity in various studies. For instance, derivatives related to phenethylamines have been investigated for their effects on cancer cell lines, demonstrating IC50 values indicating significant cytotoxicity against specific tumor types .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the structure can enhance or diminish its efficacy against targeted biological pathways.

Key Findings in SAR Studies:

  • The presence of methoxy and methyl groups significantly influences the compound's interaction with biological targets.
  • Variations in substituents can lead to differing levels of antimicrobial and antitumor activities.

Case Study 1: Antimicrobial Efficacy

A recent investigation into several phenethylamine derivatives revealed that modifications could enhance their effectiveness against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with additional hydroxyl groups exhibited improved inhibitory action compared to simpler structures .

Case Study 2: Antitumor Screening

In another study focusing on a series of N-phenethyl derivatives, it was found that certain modifications led to enhanced cytotoxicity against Mycobacterium tuberculosis strains, suggesting potential applications in treating resistant infections .

Q & A

Basic Questions

Q. What are the standard synthetic routes for (S)-1-(4-Methoxy-2-methylphenyl)ethan-1-amine hydrochloride, and how is enantiomeric purity maintained?

  • Methodological Answer : The synthesis typically involves reductive amination of 4-methoxy-2-methylacetophenone with ammonia or a chiral amine precursor. Enantiomeric purity is achieved via chiral catalysts (e.g., asymmetric hydrogenation) or resolution techniques like chiral HPLC. For example, sodium cyanoborohydride (NaBH3CN) is a common reducing agent in reductive amination steps, as seen in structurally similar compounds . Post-synthesis, enantiomeric excess is validated using polarimetry or chiral stationary-phase chromatography .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the phenyl ring substituents (4-methoxy, 2-methyl) and ethanamine backbone. Aromatic protons resonate at δ 6.8–7.2 ppm, while the methoxy group appears as a singlet near δ 3.8 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak at m/z corresponding to C10_{10}H14_{14}NO+^+ (free base) and the hydrochloride salt .
  • IR : Stretching vibrations for N–H (amine) and C–O (methoxy) are observed at ~3300 cm1^{-1} and 1250 cm1^{-1}, respectively .

Q. What are the solubility and stability profiles of this hydrochloride salt in aqueous and organic solvents?

  • Methodological Answer : The hydrochloride salt enhances water solubility compared to the free base. Stability studies (e.g., accelerated degradation under heat/light) are conducted via HPLC to assess decomposition products. For storage, desiccated conditions at 4°C are recommended to prevent hydrolysis of the methoxy group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or methoxy positional isomerism) affect binding affinity to serotonin receptors?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like (S)-1-(5-Bromo-3-chloropyridin-2-yl)ethan-1-amine hydrochloride and 1-(4-Fluoro-2-methoxyphenyl)ethan-1-amine . Radioligand binding assays (e.g., using 3^3H-5-HT for 5-HT receptors) quantify affinity changes. Computational docking (AutoDock Vina) predicts substituent effects on binding pocket interactions .

Q. What experimental approaches resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from enantiomeric impurities or assay conditions. Solutions include:

  • Chiral Purity Validation : Re-analyzation via chiral HPLC to confirm ≥98% enantiomeric excess .
  • Standardized Assays : Repeating functional assays (e.g., cAMP accumulation for GPCR activity) under controlled conditions (pH, temperature) .
  • Meta-Analysis : Cross-referencing data with structurally similar compounds like 1-(3-Bromo-5-fluoropyridin-2-yl)ethan-1-amine hydrochloride, where halogen positioning alters receptor selectivity .

Q. What computational models predict the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?

  • Methodological Answer :

  • QSPR Models : Use software like Schrödinger’s QikProp to estimate logP (hydrophobicity) and BBB penetration. The methoxy group may reduce logP compared to halogenated analogs, impacting CNS availability .
  • MD Simulations : All-atom molecular dynamics (GROMACS) model interactions with lipid bilayers to assess passive diffusion rates .

Key Research Findings

  • Enantioselectivity : The (S)-enantiomer shows 10-fold higher binding to 5-HT1A_{1A} receptors than the (R)-form, emphasizing the need for chiral resolution .
  • Metabolic Stability : Microsomal assays (human liver microsomes) indicate slower oxidation compared to halogenated analogs due to methoxy group stabilization .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) confirms the hydrochloride salt’s ionic lattice structure, critical for solubility optimization.

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